molecular formula C20H19N3O2S2 B3613962 N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B3613962
M. Wt: 397.5 g/mol
InChI Key: AYKKNIIKMMFKHF-UHFFFAOYSA-N
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Description

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a complex organic compound with a molecular formula of C17H13N3OS2 This compound is characterized by the presence of a thiazole ring, a benzamide group, and an isopropoxy group

Properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-13(2)25-16-10-6-9-15(11-16)18(24)22-19(26)23-20-21-17(12-27-20)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKKNIIKMMFKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable precursor, such as 2-aminothiophenol, with a phenyl-substituted aldehyde under acidic conditions.

    Carbamothioylation: The thiazole derivative is then reacted with an isothiocyanate to introduce the carbamothioyl group.

    Benzamide Formation: The final step involves the reaction of the carbamothioyl-thiazole intermediate with 3-(propan-2-yloxy)benzoic acid under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, amines, dimethylformamide, and chloroform.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is investigated for its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.

    Medicine: The compound is studied for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death. It may also inhibit key enzymes involved in bacterial metabolism.

    Anti-inflammatory Activity: The compound modulates the activity of inflammatory mediators, such as cytokines and prostaglandins, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:

    N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Lacks the isopropoxy group, resulting in different chemical properties and biological activities.

    N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide: Contains a furan ring instead of a benzamide group, leading to variations in reactivity and applications.

    N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzenesulfonamide: Incorporates a sulfonamide group, which enhances its antimicrobial activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide
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N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide

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